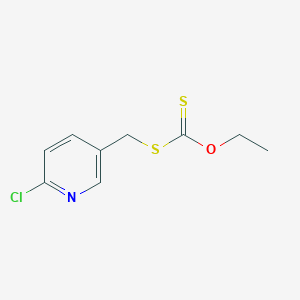

![molecular formula C20H22ClNO3 B15131675 2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)

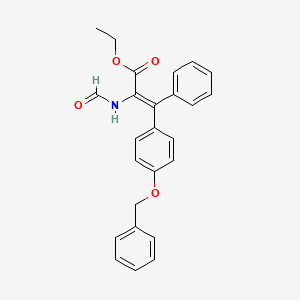

2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rumbrin is an unusual pyrrolylpolyene compound produced by a small number of fungi from the order Onygenales, particularly from the fungus Auxarthron umbrinum . First isolated in 1993, rumbrin has since been recognized for its intriguing structure and significant biological properties, including anticancer and cytoprotective activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rumbrin is biosynthesized in Auxarthron umbrinum through a series of enzymatic reactions. The biosynthesis involves the incorporation of stable isotopes from [15 N]-proline, [13 C]-methionine, and [13 C]-acetate, which are the precursors of the pyrrole moiety, methyl groups, and backbone of rumbrin, respectively . Label-dilution experiments with pyrrole-2-carboxylate confirmed it as a direct precursor in the biosynthesis of rumbrin .

Industrial Production Methods

Industrial production of rumbrin involves the cultivation of Auxarthron umbrinum under specific conditions. The production medium typically consists of glucose, soy bean meal, dry yeast, and calcium carbonate, with the pH adjusted to 6.0 before autoclaving . Polyene production can be visually monitored by the development of a deep red color in the fungal mycelium .

Analyse Des Réactions Chimiques

Types of Reactions

Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, featuring a chlorinated pyrrole moiety, allows it to participate in these reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving rumbrin include pyrrole-2-carboxylate, [15 N]-proline, [13 C]-methionine, and [13 C]-acetate . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions involving rumbrin include various polyene derivatives, some of which possess significant biological activities .

Applications De Recherche Scientifique

Rumbrin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Mécanisme D'action

Rumbrin exerts its effects through a series of molecular interactions and pathways. The compound is a lipid peroxide production and calcium accumulation inhibitor, which contains a chlorinated pyrrole moiety that is a rare chemical feature in fungal natural products . The biosynthetic gene cluster (BGC) rum of rumbrin and its isomer 12E-rumbrin from Auxarthron umbrinum DSM3193 has been identified, and their biosynthetic pathway has been elucidated based on heterologous expression, chemical complementation, and isotopic labeling .

Comparaison Avec Des Composés Similaires

Rumbrin is unique due to its chlorinated pyrrole moiety and potent biological activities. Similar compounds include auxarconjugatins and gymnoconjugatins, which are also produced by Auxarthron umbrinum . these compounds lack the highly unusual 3-chloropyrrole moiety and the potent biological activities of rumbrin .

Propriétés

Formule moléculaire |

C20H22ClNO3 |

|---|---|

Poids moléculaire |

359.8 g/mol |

Nom IUPAC |

2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C20H22ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-12,18,22H,13H2,1-3H3/b6-4+,7-5+,10-8+,14-9- |

Clé InChI |

GHQPDIFRZBFYLS-KDZWSXRISA-N |

SMILES isomérique |

CC1=C(CC(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC |

SMILES canonique |

CC1=C(CC(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)

![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)

![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate](/img/structure/B15131616.png)

![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)

![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)

![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)

![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)